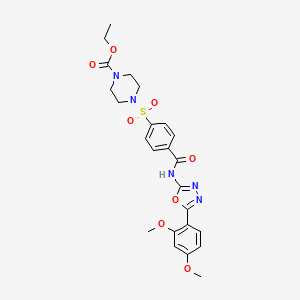

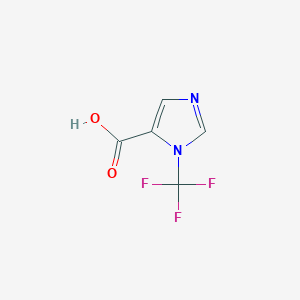

![molecular formula C16H11NO4 B3009840 1-[3-(1,3-Benzodioxol-5-yl)-2,1-benzisoxazol-5-yl]-1-ethanone CAS No. 691873-11-7](/img/structure/B3009840.png)

1-[3-(1,3-Benzodioxol-5-yl)-2,1-benzisoxazol-5-yl]-1-ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[3-(1,3-Benzodioxol-5-yl)-2,1-benzisoxazol-5-yl]-1-ethanone, also known as 1,3-benzodioxole-5-yl-2,1-benzisoxazole-5-yl-ethanone or simply 1-BDO, is an organic compound that has been widely studied in the fields of chemistry, biochemistry, and pharmacology. It is a heterocyclic compound with a five-membered ring containing a nitrogen atom and two oxygen atoms, and it has been found to have a variety of biological activities. 1-BDO has been used in various research applications, such as the synthesis of new drugs, the study of biochemical and physiological effects, and the investigation of its mechanism of action.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- The compound is used in the synthesis of various heterocyclic compounds, like benzimidazole and pyrazoline motifs, which are evaluated for their antimicrobial activity (Desai, Pandya, & Vaja, 2017).

- It's also involved in the synthesis of derivatives like 5-halo-and 5-nitro-1-(benzofuran-3-yl)-2-phenylethanones, which are then reduced to other compounds using techniques like lithium aluminum hydride reduction (Kwiecień & Szychowska, 2006).

Biological and Pharmaceutical Applications

- Some derivatives, like benzil and coumestan derivatives from Tephrosia calophylla, exhibit significant cytotoxicity against cancer cell lines, indicating potential use in cancer therapy (Ganapaty et al., 2009).

- Chemoenzymatic syntheses of derivatives have been used to create raw materials for pharmaceuticals like epinephrine, norepinephrine, and isoproterenol (Antunes et al., 2004).

Chemical Properties and Reactions

- The compound is involved in photoinduced direct oxidative annulation reactions, leading to the creation of highly functionalized polyheterocyclic ethanones (Zhang et al., 2017).

- It's used in the synthesis of 1,5-diaryl-1H-pyrazol-3-oxy derivatives with potential fungicidal activity (Liu et al., 2012).

Advanced Materials and Methods

- The compound features in the synthesis of chalcones and their cyclohexenone derivatives, useful for various chemical analyses and possibly material science applications (Sreevidya, Narayana, & Yathirajan, 2010).

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to targetGlycogen synthase kinase-3 beta , a protein kinase involved in various cellular processes such as cell cycle control and signal transduction .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target by binding to the active site, thereby modulating the activity of the target protein .

Biochemical Pathways

Given its potential target, it may influence pathways related tocell cycle control and signal transduction .

Pharmacokinetics

Based on structural similarities with other compounds, it can be hypothesized that its adme (absorption, distribution, metabolism, and excretion) properties would be influenced by factors such as its lipophilicity, molecular size, and the presence of functional groups that can undergo metabolic transformations .

Result of Action

Based on its potential target, it may influence cell cycle progression and signal transduction processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific cell type in which the compound is active .

Orientations Futures

Analyse Biochimique

Biochemical Properties

The compound 1-[3-(1,3-Benzodioxol-5-yl)-2,1-benzisoxazol-5-yl]-1-ethanone is likely to participate in biochemical reactions due to its structural features

Cellular Effects

Some related compounds have shown anticancer activity, suggesting potential effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It’s possible that it may interact with certain enzymes or cofactors and influence metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

1-[3-(1,3-benzodioxol-5-yl)-2,1-benzoxazol-5-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO4/c1-9(18)10-2-4-13-12(6-10)16(21-17-13)11-3-5-14-15(7-11)20-8-19-14/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSONMVQUKNVTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(ON=C2C=C1)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-6-Fluorospiro[chromane-2,1'-cyclobutan]-4-ol](/img/structure/B3009762.png)

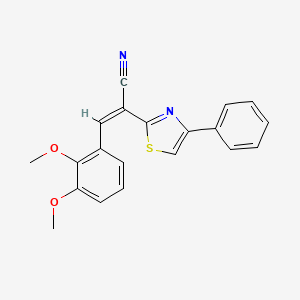

![2-Butyl-3-methyl-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3009765.png)

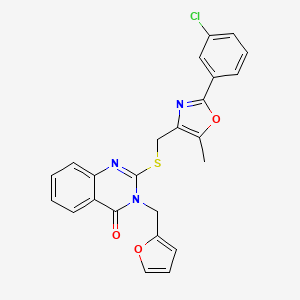

![3-[(3,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B3009767.png)

![[(3S,4S)-1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol](/img/no-structure.png)

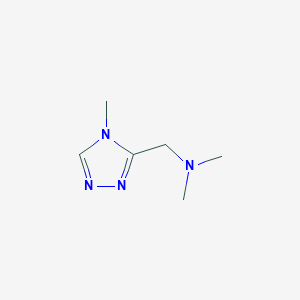

![2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3009776.png)